2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylacetamide
Description
2-[(2-anilino-2-oxoethyl)sulfanyl]-N-(4-butoxyphenyl)acetamide is a complex organic compound with the molecular formula C20H24N2O3S and a molecular weight of 372.48116 g/mol . This compound is characterized by its unique structure, which includes an anilino group, a butoxyphenyl group, and a sulfanyl-acetamide linkage. It is used in various scientific research applications due to its distinctive chemical properties.
Properties
Molecular Formula |
C20H24N2O3S |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-[2-(4-butoxyanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C20H24N2O3S/c1-2-3-13-25-18-11-9-17(10-12-18)22-20(24)15-26-14-19(23)21-16-7-5-4-6-8-16/h4-12H,2-3,13-15H2,1H3,(H,21,23)(H,22,24) |
InChI Key |
VWSCHIUDYMEYHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(2-anilino-2-oxoethyl)sulfanyl]-N-(4-butoxyphenyl)acetamide involves multiple steps. One common synthetic route starts with the preparation of 2-[(2-anilino-2-oxoethyl)sulfanyl]acetic acid . This intermediate is then reacted with 4-butoxyaniline under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Chemical Reactions Analysis
2-[(2-anilino-2-oxoethyl)sulfanyl]-N-(4-butoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the conversion of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the anilino group, where halogenated reagents replace the hydrogen atoms
Scientific Research Applications
2-[(2-anilino-2-oxoethyl)sulfanyl]-N-(4-butoxyphenyl)acetamide is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-[(2-anilino-2-oxoethyl)sulfanyl]-N-(4-butoxyphenyl)acetamide involves its interaction with specific molecular targets. The anilino group can form hydrogen bonds with biological macromolecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-[(2-anilino-2-oxoethyl)sulfanyl]-N-(4-butoxyphenyl)acetamide can be compared with similar compounds such as:
2-[(2-anilino-2-oxoethyl)sulfanyl]acetic acid: This compound shares the sulfanyl-acetamide linkage but lacks the butoxyphenyl group, resulting in different chemical properties.
2-[(2-anilino-2-oxoethyl)sulfanyl]-N-(4-bromophenyl)acetamide:
2-{[3-({2-[4-(aminosulfonyl)anilino]-2-oxoethyl}sulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[4-(aminosulfonyl)phenyl]acetamide: This compound has a more complex structure with additional functional groups, leading to different biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
